

Synergistic Antitumor Activity of AZD-6918 in Combination with Etoposide in Neuroblastoma

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Compound of Interest

Compound Name: AZD-6918

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A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive analysis of the synergistic effects of **AZD-6918**, a Trk tyrosine kinase inhibitor, when used in combination with the chemotherapeutic agent etoposide for the treatment of neuroblastoma. The data presented herein is derived from preclinical studies and is intended to inform further research and development in this area.

I. Comparative Efficacy of AZD-6918 and Etoposide Combination Therapy

The combination of **AZD-6918** and etoposide has demonstrated significant synergistic effects in preclinical models of neuroblastoma, both in vitro and in vivo. This synergy is attributed to the ability of **AZD-6918** to inhibit the BDNF/TrkB signaling pathway, which is known to confer chemoresistance.

In Vitro Synergism

In TrkB-expressing neuroblastoma cells, **AZD-6918** was shown to enhance the cytotoxic effects of etoposide and reverse the protective effects of Brain-Derived Neurotrophic Factor (BDNF).

Table 1: In Vitro Cell Viability in TrkB-Expressing Neuroblastoma Cells

Treatment Group	Cell Viability (%)
Control	100
Etoposide (1 µg/ml)	75
Etoposide (1 µg/ml) + BDNF	95
Etoposide (1 µg/ml) + BDNF + AZD-6918 (2.5 µM)	60
Etoposide (3 µg/ml)	45
Etoposide (3 µg/ml) + BDNF	70
Etoposide (3 µg/ml) + BDNF + AZD-6918 (2.5 µM)	35

Data is approximated from graphical representations in the cited literature and is for illustrative purposes.

In Vivo Synergism

In a neuroblastoma xenograft mouse model, the combination of **AZD-6918** and etoposide resulted in a statistically significant reduction in tumor growth and an increase in overall survival compared to either treatment alone.[1]

Table 2: In Vivo Antitumor Efficacy in a Neuroblastoma Xenograft Model

Treatment Group	Mean Tumor Volume (mm ³) at Day 21	Median Survival (Days)
Vehicle Control	~1800	25
AZD-6918	~1700	26
Etoposide	~1000	35
AZD-6918 + Etoposide	~400	48

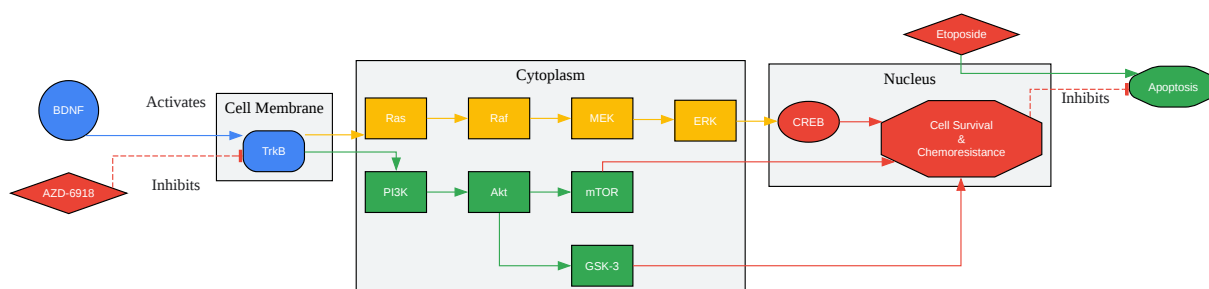
Data is approximated from graphical representations in the cited literature and is for illustrative purposes.

II. Signaling Pathway and Experimental Workflow

The synergistic interaction between **AZD-6918** and etoposide is rooted in the inhibition of the TrkB signaling cascade, a key pathway in neuroblastoma cell survival and chemoresistance.

BDNF/TrkB Signaling Pathway

Brain-Derived Neurotrophic Factor (BDNF) is a ligand for the TrkB receptor. Activation of TrkB by BDNF triggers downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which promote cell survival and inhibit apoptosis.[2][3][4][5] **AZD-6918**, as a Trk inhibitor, blocks this signaling, thereby sensitizing the cancer cells to the cytotoxic effects of etoposide.[1]

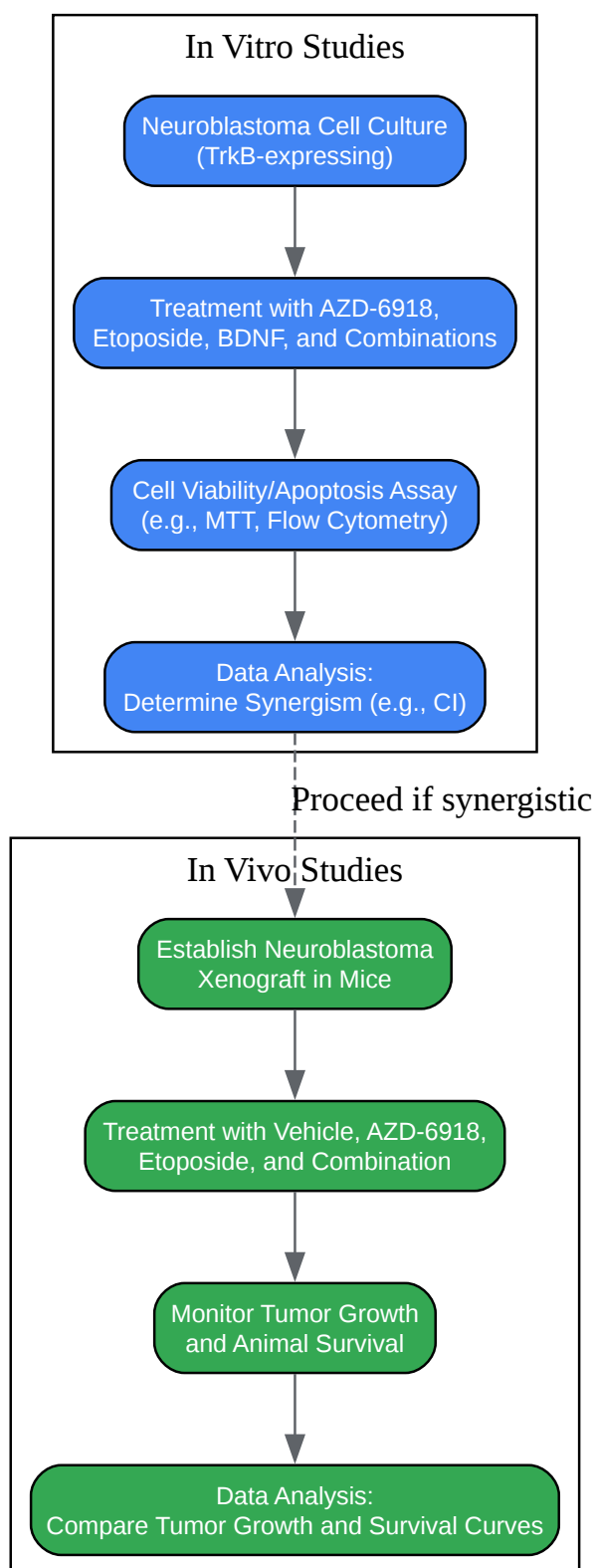


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Caption: BDNF/TrkB signaling pathway and points of intervention by **AZD-6918** and Etoposide.

Experimental Workflow

The preclinical evaluation of the synergistic effects of **AZD-6918** and etoposide typically follows a two-stage process, beginning with in vitro cell-based assays and progressing to in vivo animal models.



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Caption: A typical experimental workflow for evaluating drug synergy in neuroblastoma.

III. Experimental Protocols

The following are summarized protocols based on the methodologies described in the cited preclinical studies.

In Vitro Cell Viability Assay

- **Cell Line:** A tetracycline (TET)-regulated TrkB-expressing neuroblastoma cell line (e.g., TB3) is used. In the absence of TET, TrkB expression is induced.[2]
- **Cell Culture:** Cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM glutamine, and antibiotics at 37°C in a 5% CO2 incubator.
- **Treatment:** Cells are seeded in 96-well plates. After 24 hours, they are pre-treated with **AZD-6918** (e.g., 2.5 µM) for 2 hours, followed by the addition of etoposide (e.g., 1 µg/ml or 3 µg/ml) in the presence or absence of BDNF (e.g., 100 ng/ml).
- **Viability Assessment:** After a 24-hour incubation with the drugs, cell viability is assessed using a standard MTT assay. The absorbance is read at 570 nm.
- **Data Analysis:** Cell viability is expressed as a percentage of the control (untreated) cells. Statistical analysis is performed using appropriate methods (e.g., t-test or ANOVA).

In Vivo Neuroblastoma Xenograft Model

- **Animal Model:** Immunodeficient mice (e.g., NOD-scid gamma mice) are used.
- **Tumor Implantation:** 1×10^6 neuroblastoma cells are injected subcutaneously or orthotopically (e.g., beneath the renal capsule) into the mice.
- **Treatment:** Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups:
 - Vehicle control
 - **AZD-6918** alone
 - Etoposide alone

- **AZD-6918** and Etoposide combination
- Treatments are administered according to a predetermined schedule (e.g., daily oral gavage for **AZD-6918** and intraperitoneal injection for etoposide).
- Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health are also monitored.
- Endpoint: The study may be terminated when tumors in the control group reach a maximum allowable size, or it may be continued to assess survival.
- Data Analysis: Tumor growth curves are plotted for each group. Survival data is analyzed using Kaplan-Meier curves and the log-rank test. Statistical significance of differences in tumor volume is determined using appropriate statistical tests (e.g., ANOVA).[6]

IV. Conclusion

The preclinical data strongly suggest that the combination of **AZD-6918** and etoposide represents a promising therapeutic strategy for neuroblastoma. By inhibiting the TrkB signaling pathway, **AZD-6918** effectively sensitizes neuroblastoma cells to the cytotoxic effects of etoposide, overcoming a key mechanism of chemoresistance. These findings warrant further investigation in clinical settings to evaluate the safety and efficacy of this combination therapy in patients with neuroblastoma.

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References

- 1. Trk inhibitor attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PI3K and MAPK pathways mediate the BDNF/TrkB-increased metastasis in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the BDNF/TrkB pathway for the treatment of tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Anti-CCL2 antibody combined with etoposide prolongs survival in a minimal residual disease mouse model of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
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